beta-Casomorphin (1-4) (bovine)
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Overview
Description
Beta-Casomorphin (1-4) (bovine) is an opioid peptide derived from the digestion of the milk protein casein. It is a fragment of beta-casein, a major protein found in bovine milk. This peptide consists of four amino acids: tyrosine, proline, phenylalanine, and proline. Beta-Casomorphin (1-4) is known for its opioid-like activity, which means it can bind to opioid receptors in the body and produce effects similar to those of morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Casomorphin (1-4) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed from the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of beta-Casomorphin (1-4) typically involves enzymatic hydrolysis of beta-casein. This process uses specific proteolytic enzymes, such as trypsin or chymotrypsin, to cleave beta-casein at specific sites, releasing beta-Casomorphin (1-4) along with other peptides. The hydrolysate is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide .
Chemical Reactions Analysis
Types of Reactions
Beta-Casomorphin (1-4) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in beta-Casomorphin (1-4) can be oxidized to form dityrosine or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in beta-Casomorphin (1-4) can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using SPPS by incorporating different protected amino acids during the synthesis process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various peptide analogs with altered biological activity .
Scientific Research Applications
Beta-Casomorphin (1-4) has a wide range of scientific research applications, including:
Mechanism of Action
Beta-Casomorphin (1-4) exerts its effects by binding to opioid receptors in the body, including the mu, delta, and kappa receptors. This binding mimics the action of endogenous opioids, leading to various physiological effects such as analgesia, sedation, and modulation of gut motility. The peptide’s interaction with these receptors can also influence the release of neurotransmitters and hormones, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Beta-Casomorphin (1-3): A shorter peptide with similar opioid activity.
Beta-Casomorphin (1-5): A longer peptide with additional amino acids, which may alter its biological activity.
Beta-Casomorphin (1-7): Another longer peptide with more pronounced effects on gut motility and inflammation.
Uniqueness
Beta-Casomorphin (1-4) is unique due to its specific amino acid sequence and its ability to bind to multiple opioid receptors. This peptide’s relatively short length allows it to be easily synthesized and studied, making it a valuable tool in research. Its distinct combination of amino acids also contributes to its specific biological activities, setting it apart from other casomorphins .
Properties
IUPAC Name |
1-[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNJQAPLOBXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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